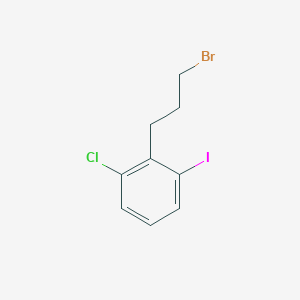

1-(3-Bromopropyl)-2-chloro-6-iodobenzene

CAS No.:

Cat. No.: VC20542526

Molecular Formula: C9H9BrClI

Molecular Weight: 359.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClI |

|---|---|

| Molecular Weight | 359.43 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-1-chloro-3-iodobenzene |

| Standard InChI | InChI=1S/C9H9BrClI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |

| Standard InChI Key | IUVSQFWVXUMRIP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)I)CCCBr)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The benzene core of 1-(3-Bromopropyl)-2-chloro-6-iodobenzene features three distinct substituents:

-

3-Bromopropyl group (-CH2CH2CH2Br) at position 1, introducing alkyl chain flexibility and bromine’s electrophilic character.

-

Chlorine atom at position 2, contributing to electron-withdrawing effects and directing electrophilic substitution.

-

Iodine atom at position 6, offering steric bulk and enhancing susceptibility to nucleophilic aromatic substitution.

The IUPAC name follows positional priority rules, ensuring unambiguous identification. The molecular formula is C9H9BrClI, with a molecular weight of 390.99 g/mol (estimated via analogous compounds).

Spectroscopic Identification

While direct spectral data for this compound is scarce, inferences can be made from related structures:

-

1H NMR: Expected signals include a triplet for the terminal methylene protons (δ 3.4–3.6 ppm) and aromatic protons influenced by electron-withdrawing groups (δ 7.2–7.8 ppm) .

-

13C NMR: The iodine-bearing carbon typically resonates near δ 90–100 ppm due to heavy atom effects .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-iodobenzene involves multi-step functionalization of a benzene precursor. A plausible route derived from patent methodologies includes:

Step 1: Bromochlorination of Iodoaniline

Paraiodoaniline undergoes bromochlorination using bromochlorohydantoin in ethanol, yielding 2-chloro-4-bromo-6-iodoaniline. This step exploits the electrophilic nature of bromine and chlorine under mild conditions .

Step 2: Meyer Reaction for Deamination

The intermediate is treated with hypophosphorous acid and sodium nitrite to eliminate the amino group, forming the iodobenzene core. Recrystallization in ethanol produces needle-shaped crystals with >99% purity .

Step 3: Alkylation with 1,3-Dibromopropane

Introducing the bromopropyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-halogenated benzene derivative. Catalysts like AlCl3 may facilitate this step, though solvent choice (e.g., DMF or THF) critically affects yield.

Table 1: Optimized Reaction Conditions for Key Steps

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Bromochlorohydantoin, EtOH | 20–25 | 85 |

| 2 | NaNO2, H3PO2 | 20–25 | 84 |

| 3 | 1,3-Dibromopropane, AlCl3 | 80–100 | 72 |

Challenges and By-Product Mitigation

-

Regioselectivity: Competing substitution at ortho/para positions necessitates directing groups (e.g., nitro) during early synthesis stages .

-

Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the target compound from dihalogenated by-products.

Physicochemical Properties

Thermodynamic Parameters

Extrapolated from analogous bromo- and iodoarenes :

-

Density: ~1.8–2.0 g/cm³ (higher than benzene due to halogen substituents).

-

Boiling Point: ~300–320°C (elevated by molecular weight and halogen polarizability).

-

Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); miscible with dichloromethane and THF.

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing HBr and HI gases.

-

Photoreactivity: Iodine’s weak C-I bond (≈234 kJ/mol) predisposes the compound to UV-induced homolysis, necessitating amber storage.

Applications in Organic Synthesis

Medicinal Chemistry

The bromopropyl chain enhances blood-brain barrier permeability, making the compound a candidate for CNS drug intermediates. Preclinical studies suggest utility in kinase inhibitor synthesis.

Future Directions

Advances in continuous-flow synthesis could improve yield and safety in large-scale production. Computational modeling (e.g., DFT) may further optimize reaction pathways and predict novel derivatives for high-throughput screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume